Raloxifene hydrochloride
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Raloxifene hydrochloride consists of a benzothiophene ring and is classified as a SERM due to its ability to bind to estrogen receptors with a high affinity. The molecule exhibits selective agonist or antagonist activities depending on the target tissue. The hydrochloride salt form enhances its solubility in water, making it more bioavailable when administered orally.
Chemical Reactions and Properties
Raloxifene undergoes extensive metabolism in the liver, with the formation of glucuronide conjugates. It exhibits a high degree of plasma protein binding (>95%) and has an apparent volume of distribution indicating extensive distribution in the body tissues. The molecule's chemical properties, such as its pKa and logP, dictate its solubility and permeability characteristics, crucial for its pharmacokinetic profile.
Physical Properties Analysis
The physical properties of Raloxifene hydrochloride, such as its melting point, solubility in various solvents, and stability under different conditions, are essential for its formulation and storage. The hydrochloride salt form is more stable and soluble in water compared to the free base, facilitating its use in oral dosage forms.
Chemical Properties Analysis
Raloxifene's chemical properties, including its reactivity with other compounds, stability under physiological conditions, and interaction with enzymes in the metabolic pathways, are critical for its efficacy and safety profile. The molecule's estrogen receptor modulating activity is determined by its specific structural features, which enable selective binding to estrogen receptors with varying effects in different tissues.
References (Sources)
Scientific Research Applications
Breast Cancer Therapy : Raloxifene hydrochloride can sensitize multidrug-resistant breast cancers to chemotherapies, making it a valuable chemosensitizer agent for breast cancer therapy (Xu et al., 2015).
Uterine Leiomyomas Treatment : When combined with GnRH analogues, Raloxifene hydrochloride induces a higher reduction of leiomyoma sizes (Palomba et al., 2002).
Osteoporosis, Breast and Endometrial Cancer Prevention : It is used for treating osteoporosis and preventing breast and endometrial cancer, but its bioavailability is only 2% due to substantial pre-systemic clearance (Gayathri et al., 2021).
Selective Estrogen Receptor Modulator : Raloxifene hydrochloride is a selective estrogen receptor modulator used for the prevention and treatment of osteoporosis in women (Teeter & Meyerhoff, 2002).
Postmenopausal Osteoporosis and Breast Cancer Management : It is also used for managing postmenopausal osteoporosis and breast cancer (Badr-Eldin et al., 2021).
Mental Health Benefits in Schizophrenia : It may offer mental health benefits with few estrogenic side effects in postmenopausal women with schizophrenia (Kulkarni et al., 2010).
Transdermal Delivery for Breast Cancer and Osteoporosis : Raloxifene hydrochloride-loaded transfersomes for transdermal delivery could be superior to oral delivery for treating invasive breast cancer and osteoporosis in post-menopausal women (Mahmood et al., 2014).
Reduction of Vertebral Fracture Risk : It reduces vertebral fracture risk in postmenopausal women with osteoporosis (Ettinger et al., 1999).
Improved Oral Bioavailability : Raloxifene hydrochloride loaded solid lipid nanoparticles (SLN) improve oral bioavailability by nearly five times compared to pure RL-HCL (Kushwaha et al., 2013).
Cardiovascular Risk Factors : Raloxifene and estrogen monotherapy have similar beneficial effects on low-density lipoprotein cholesterol and fibrinogen levels in healthy postmenopausal women (De Valk-De Roo et al., 1999).
Estrogen Receptor-Positive Breast Cancer Prevention : Raloxifene decreased the risk of estrogen receptor-positive breast cancer by 90% (Cummings et al., 1999).
Improved Drug Delivery : Raloxifene hydrochloride-loaded liquisolid compacts improve dissolution behavior and intestinal permeation (Komala et al., 2015).
Alternative to Tamoxifen in Breast Cancer Prevention : It is an acceptable alternative to tamoxifen for reducing the risk of postmenopausal breast cancer in high-risk women (Vogel, 2007).
Serum Triglyceride Levels in Postmenopausal Women : Raloxifene treatment resulted in a nonsignificant increase in serum triglyceride levels in postmenopausal women with a history of hypertriglyceridemia on oral estrogen therapy (Carr et al., 2005).
Quality Control and Drug Analysis : The HPLC method developed for raloxifene hydrochloride can be used for routine quality control, in vitro metabolism experiments, and studies of drug transport across biological membranes (Trontelj et al., 2005).
Safety Assessment in Cognitive Function and Mood : Raloxifene hydrochloride does not impair cognition or affect mood in postmenopausal women treated for 1 year (Nickelsen et al., 1999).
Endometrial Safety : It did not induce histopathologic evidence of endometrial stimulation in healthy postmenopausal women (Boss et al., 1997).
Nanoemulsion Delivery Systems : Nanoemulsion liquid preconcentrates possess superior in vitro characteristics for enhancing raloxifene hydrochloride delivery to endocrine target organs (Elsheikh et al., 2012).
Safety And Hazards
properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVVCILCIUCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84449-90-1 (Parent) | |
Record name | Raloxifene hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034181 | |
Record name | Raloxifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene hydrochloride | |
CAS RN |
82640-04-8 | |
Record name | Raloxifene hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82640-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raloxifene hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RALOXIFENE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | RALOXIFENE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Raloxifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALOXIFENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F86W47BR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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